molecular formula C23H19NO4 B3126264 Fmoc-2-amino-5-methylbenzoic acid CAS No. 332121-91-2

Fmoc-2-amino-5-methylbenzoic acid

Cat. No.: B3126264
CAS No.: 332121-91-2
M. Wt: 373.4 g/mol
InChI Key: LUZFNFRMORUWNG-UHFFFAOYSA-N
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Description

Fmoc-2-amino-5-methylbenzoic acid is a fluorenylmethoxycarbonyl (Fmoc)-protected aromatic amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a temporary protecting group for the amino functionality, enabling selective deprotection under mild basic conditions. The compound features a methyl substituent at the 5-position and an Fmoc-protected amino group at the 2-position of the benzoic acid scaffold. Its molecular formula is C23H19NO4, with a molecular weight of 373.40 g/mol . The methyl group contributes to moderate lipophilicity, influencing solubility and reactivity in peptide coupling reactions.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO4/c1-14-10-11-21(19(12-14)22(25)26)24-23(27)28-13-20-17-8-4-2-6-15(17)16-7-3-5-9-18(16)20/h2-12,20H,13H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUZFNFRMORUWNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-2-amino-5-methylbenzoic acid typically involves the protection of the amino group of 2-amino-5-methylbenzoic acid with the Fmoc group. This can be achieved through the reaction of 2-amino-5-methylbenzoic acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The reaction is usually carried out in an organic solvent like dioxane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity . The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Fmoc-2-amino-5-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Peptide Synthesis

Fmoc-5-MBA is primarily used as a protective group in peptide synthesis. It allows for selective modifications of amino acids without interfering with other functional groups. This capability is crucial for synthesizing complex peptides and proteins.

ApplicationDescription
Solid-phase peptide synthesisFmoc group protects the amino group, facilitating stepwise addition of amino acids.
Solution-phase synthesisEnhances the solubility of peptides, aiding in purification processes.

Drug Development

The compound plays a vital role in the pharmaceutical industry, particularly in designing novel drug candidates. Its ability to target specific biological pathways enhances therapeutic efficacy while minimizing side effects.

ApplicationDescription
Targeted therapiesUtilized in developing drugs that specifically target cancer cells or pathogens.
Prodrug designModifications using Fmoc-5-MBA can improve drug solubility and bioavailability.

Bioconjugation

Fmoc-5-MBA is employed in bioconjugation processes, which involve linking biomolecules to other entities such as drugs or imaging agents. This application is essential for improving the delivery and targeting of therapeutic agents.

ApplicationDescription
Antibody-drug conjugatesEnhances the specificity of cancer therapies by linking cytotoxic drugs to antibodies.
Vaccine developmentUsed to conjugate antigens to carriers, improving immune response.

Material Science

In material science, Fmoc-5-MBA is utilized in creating advanced materials such as polymers and nanomaterials tailored for specific applications in electronics and biotechnology.

ApplicationDescription
Polymer synthesisActs as a monomer for creating functionalized polymers with specific properties.
NanotechnologyUsed in the fabrication of nanoscale materials for drug delivery systems.

Analytical Chemistry

The compound is also significant in various analytical techniques, aiding in the detection and quantification of biomolecules.

ApplicationDescription
ChromatographyEnhances separation techniques by modifying stationary phases.
Mass spectrometryImproves ionization efficiency of peptides during analysis.

Case Studies

  • Peptide Synthesis Optimization : A study demonstrated that using Fmoc-5-MBA as a protective group significantly increased the yield of synthesized peptides compared to traditional methods, showcasing its effectiveness in solid-phase peptide synthesis .
  • Drug Development : Research highlighted the use of Fmoc-5-MBA derivatives in developing targeted cancer therapies, where modifications led to improved selectivity and reduced off-target effects .
  • Bioconjugation Techniques : A recent publication detailed the successful application of Fmoc-5-MBA in creating antibody-drug conjugates that showed enhanced therapeutic efficacy against specific tumor types .

Comparison with Similar Compounds

Structural and Electronic Differences

  • In contrast, the methoxy group in Fmoc-5-amino-2-methoxybenzoic acid provides stronger electron-donating effects, lowering its pKa to 4.02 , which may improve solubility in polar solvents. Halogen Substituents: Chloro (Cl) and bromo (Br) groups in analogs are electron-withdrawing, increasing electrophilicity of the aromatic ring. This property makes halogenated derivatives suitable for Suzuki-Miyaura cross-coupling reactions .
  • Positional Isomerism: The position of the amino group (2 vs. 5) significantly impacts steric and electronic interactions. For example, Fmoc-5-amino-2-chlorobenzoic acid has the amino group at the 5-position, which may alter coupling efficiency in peptide synthesis compared to the 2-amino configuration in the target compound .

Physicochemical Properties

  • Solubility :
    Methoxy and halogen substituents influence solubility profiles. The methoxy derivative’s polarity enhances aqueous solubility, whereas methyl and halogen groups favor organic solvents like DMF or DCM, commonly used in SPPS .
  • Thermal Stability: The methoxy analog has a predicted boiling point of 568.0±45.0°C , higher than non-polar methyl or halogenated variants, suggesting greater thermal stability.

Biological Activity

Fmoc-2-amino-5-methylbenzoic acid (Fmoc-5-MBA) is a derivative of benzoic acid that has garnered attention for its various biological activities and applications in peptide synthesis and drug development. This article explores the compound's biological activity, synthesis methods, and relevant studies that highlight its significance in biochemistry and pharmacology.

  • Molecular Formula : C₉H₉NO₂
  • Molecular Weight : 163.17 g/mol
  • Melting Point : Approximately 175 °C (dec.)
  • Solubility : Soluble in organic solvents; limited solubility in water.

Biological Activities

Fmoc-5-MBA is primarily known for its role in peptide synthesis, where it acts as a protective group. However, recent studies have revealed additional biological activities:

  • Peptide Synthesis :
    • Fmoc-5-MBA is widely used as a protective group in solid-phase peptide synthesis (SPPS). Its stability under basic conditions allows for selective deprotection, facilitating the assembly of complex peptides without racemization .
  • Drug Development :
    • The compound has been implicated in the design of pharmaceuticals targeting specific biological pathways. Its derivatives have shown potential in enhancing drug efficacy while minimizing side effects .
  • Bioconjugation :
    • Fmoc-5-MBA is utilized in bioconjugation processes, which involve linking biomolecules to enhance the delivery and targeting of therapeutic agents .
  • Antioxidant Activity :
    • Some studies suggest that benzoic acid derivatives exhibit antioxidant properties, potentially contributing to cellular protection against oxidative stress .
  • Protein Degradation Pathways :
    • Research indicates that certain benzoic acid derivatives can modulate protein degradation systems such as the ubiquitin-proteasome pathway and autophagy-lysosome pathway, suggesting a role in cellular homeostasis and anti-aging mechanisms .

Case Study 1: Antioxidant Activity

A study investigated the antioxidant potential of various benzoic acid derivatives, including Fmoc-5-MBA. The results indicated that these compounds could scavenge free radicals effectively, which is critical for potential therapeutic applications in oxidative stress-related diseases.

Case Study 2: Modulation of Protein Degradation

In a study focused on the biological evaluation of benzoic acid derivatives, Fmoc-5-MBA was shown to enhance the activity of cathepsins B and L, enzymes involved in protein degradation pathways. This modulation suggests potential applications in developing treatments for age-related protein accumulation disorders .

Research Findings

Recent advancements in the synthesis of Fmoc-protected amino acids have improved the efficiency and yield of peptide synthesis. Techniques such as solid-phase synthesis using innovative resins have been developed to optimize the process while minimizing costs and maximizing product purity .

Moreover, computational studies have provided insights into the binding affinities of Fmoc-5-MBA derivatives with various biological targets, indicating their potential as lead compounds for drug discovery .

Summary Table of Biological Activities

Activity Description
Peptide SynthesisActs as a protective group in SPPS, allowing for selective modification
Drug DevelopmentEnhances efficacy and reduces side effects of pharmaceutical compounds
BioconjugationLinks biomolecules to improve therapeutic targeting
Antioxidant ActivityScavenges free radicals; potential therapeutic applications
Modulation of Protein PathwaysEnhances activity of proteolytic enzymes involved in cellular homeostasis

Q & A

Q. What are the recommended synthetic routes for preparing Fmoc-2-amino-5-methylbenzoic acid in peptide chemistry?

this compound is typically synthesized via solution-phase methods. A common approach involves coupling the free amine of 2-amino-5-methylbenzoic acid with Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions (e.g., sodium bicarbonate in a dioxane/water mixture). Post-reaction, purification is achieved using solid-phase extraction (SPE) or preparative thin-layer chromatography (TLC) to isolate the product . For scale-up, recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?

Key analytical techniques include:

  • NMR Spectroscopy : Compare 1^1H and 13^{13}C spectra against reference data (e.g., PubChem entries for similar Fmoc-amino acids). For example, the Fmoc group’s aromatic protons appear as distinct multiplets at 7.3–7.8 ppm .
  • Mass Spectrometry (MS) : Use ESI-MS or MALDI-TOF to confirm molecular weight (expected [M+H]+^+ ~377.4 g/mol, based on analogous Fmoc derivatives) .
  • HPLC : Reverse-phase C18 columns with UV detection at 265 nm (λmax for Fmoc) quantify purity and detect impurities .

Q. What solvents and conditions are optimal for dissolving this compound in peptide synthesis?

The compound is sparingly soluble in aqueous buffers but dissolves readily in polar aprotic solvents like DMF or DCM. For solid-phase peptide synthesis (SPPS), pre-activation with HOBt/DIC in DMF enhances coupling efficiency .

Advanced Research Questions

Q. How can racemization during Fmoc deprotection be minimized when incorporating this derivative into peptide chains?

Racemization risks increase under prolonged basic conditions. Mitigation strategies include:

  • Using 20% piperidine in DMF for ≤10 minutes per deprotection cycle .
  • Lowering reaction temperatures (0–4°C) during coupling steps .
  • Monitoring enantiomeric purity via chiral HPLC with a Crownpak CR(+) column .

Q. What experimental adjustments improve low coupling efficiency of this compound in SPPS?

Low efficiency may arise from steric hindrance due to the methyl group at position 5. Solutions include:

  • Double Coupling : Repeat activation with HATU/HOAt to ensure complete amide bond formation .
  • Microwave-Assisted Synthesis : Apply controlled microwave irradiation (50°C, 20 W) to accelerate reaction kinetics .
  • Solvent Optimization : Replace DMF with NMP to enhance solubility of bulky intermediates .

Q. How does the methyl substituent at position 5 influence the compound’s reactivity and application in peptide design?

The methyl group introduces steric hindrance, reducing nucleophilicity of the amine. However, it enhances hydrophobic interactions in self-assembling peptides, as demonstrated in β-sheet stabilization studies . Computational modeling (e.g., DFT calculations) can predict conformational effects, while circular dichroism (CD) validates secondary structure formation .

Data Contradiction and Troubleshooting

Q. How should researchers address discrepancies between theoretical and observed HPLC retention times?

Retention time shifts may stem from impurities or solvent interactions. Cross-validate with:

  • LC-MS : Confirm molecular ion peaks to rule out byproducts .
  • Ion-Pair Chromatography : Use 0.1% TFA in the mobile phase to improve peak resolution .

Q. What methods resolve conflicting NMR data indicating unexpected impurities?

Contradictory NMR signals (e.g., extra peaks at 5.5–6.5 ppm) may indicate Fmoc cleavage or oxidation. Remedies include:

  • Repurification : Use silica gel column chromatography (ethyl acetate/hexane gradient) .
  • Reductive Stabilization : Add 0.1% β-mercaptoethanol to prevent disulfide formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.